An In-Depth Technical Guide to 4-(Tert-butyl)-2-fluorobenzoic Acid
An In-Depth Technical Guide to 4-(Tert-butyl)-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Tert-butyl)-2-fluorobenzoic acid, with the CAS number 932400-17-4, is a substituted aromatic carboxylic acid that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a bulky tert-butyl group onto the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel molecules with tailored biological activities and material characteristics.
The presence of the fluorine atom, a bioisostere of the hydrogen atom, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The ortho-positioned fluorine to the carboxylic acid group also modulates the acidity of the proton, which can be a critical factor in drug-receptor interactions. The tert-butyl group, with its significant steric bulk, provides a handle to probe and occupy specific hydrophobic pockets in protein active sites, potentially leading to enhanced potency and selectivity of drug candidates. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-(tert-butyl)-2-fluorobenzoic acid, offering a technical resource for professionals in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 4-(tert-butyl)-2-fluorobenzoic acid is fundamental for its effective utilization in research and synthesis.
Table 1: Physicochemical Properties of 4-(Tert-butyl)-2-fluorobenzoic Acid
| Property | Value | Source |
| CAS Number | 932400-17-4 | [3][4] |
| Molecular Formula | C₁₁H₁₃FO₂ | [3][4] |
| Molecular Weight | 196.22 g/mol | [3][4] |
| Melting Point | 103-107 °C | BLD Pharm |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% (typical) | [4] |
Spectroscopic Characterization
While specific, officially published spectra for 4-(tert-butyl)-2-fluorobenzoic acid are not widely available, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds. Researchers synthesizing or using this compound should perform their own analytical characterization for verification.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the fluorine and tert-butyl substituents. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be prominent in the upfield region. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The quaternary carbon of the tert-butyl group and the methyl carbons will also be visible.
FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group, a sharp C=O stretching absorption, and C-F stretching vibrations.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.22 g/mol ).
Synthesis and Reaction Chemistry
The synthesis of 4-(tert-butyl)-2-fluorobenzoic acid can be approached through various synthetic strategies, typically involving the introduction of the fluoro and tert-butyl groups onto a benzoic acid precursor or the construction of the aromatic ring with the desired substitution pattern. While a specific, detailed protocol for this exact molecule is not readily found in peer-reviewed journals, a general synthetic approach can be conceptualized based on established organic chemistry reactions.
A plausible synthetic route could involve the Friedel-Crafts alkylation of a fluorinated benzene derivative followed by functional group manipulations to introduce the carboxylic acid moiety. For instance, starting from a fluorinated toluene, a Friedel-Crafts tert-butylation could be performed, followed by oxidation of the methyl group to a carboxylic acid.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 4-(tert-butyl)-2-fluorobenzoic acid.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 4-(tert-butyl)-2-fluorobenzoic acid make it an attractive scaffold for the development of new therapeutic agents. The fluorinated benzoic acid motif is present in a number of biologically active compounds.[2]
As a Key Building Block: This compound serves as a crucial intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for derivatization, allowing for its incorporation into larger structures through amide bond formation, esterification, or other coupling reactions.[1]
Modulation of Physicochemical Properties: The introduction of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism.[1] It can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[1]
Probing Protein Binding Pockets: The sterically demanding tert-butyl group can be utilized to explore and occupy hydrophobic pockets within the active sites of enzymes and receptors. This can lead to increased binding affinity and selectivity for the target protein.
While specific examples of drug candidates derived directly from 4-(tert-butyl)-2-fluorobenzoic acid are not extensively documented in publicly available literature, its structural motifs are found in compounds with a range of biological activities, including anti-inflammatory and anticancer agents.
Potential Role in a Signaling Pathway
The following diagram illustrates a hypothetical scenario where a derivative of 4-(tert-butyl)-2-fluorobenzoic acid acts as an inhibitor of a key enzyme in a disease-related signaling pathway.
Caption: Hypothetical inhibition of a kinase by a derivative of the topic compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-(tert-butyl)-2-fluorobenzoic acid. While a specific material safety data sheet (MSDS) for this compound is not universally available, data from structurally related compounds suggest that it should be handled with care.
General Hazards:
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May cause skin and eye irritation.
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May be harmful if swallowed or inhaled.
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The toxicological properties have not been thoroughly investigated.
Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry place.
Conclusion
4-(Tert-butyl)-2-fluorobenzoic acid is a chemical compound with significant potential in the design and synthesis of new molecules for pharmaceutical and material science applications. Its unique combination of a fluorine atom and a tert-butyl group on a benzoic acid framework offers a versatile platform for modulating the physicochemical and biological properties of target compounds. While detailed characterization and application data in the public domain are still emerging, the foundational principles of medicinal chemistry suggest that this compound will continue to be a valuable tool for researchers and scientists in the years to come. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
References
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Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. PMC. [Link]
